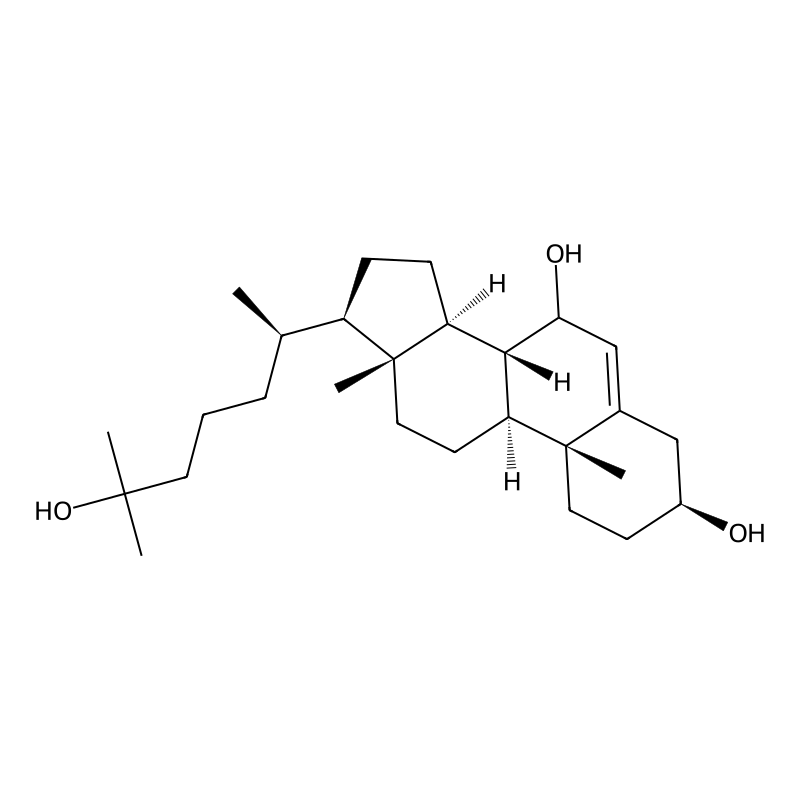7,25-Dihydroxycholesterol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
7,25-Dihydroxycholesterol is a sterol compound that plays a significant role in various biological processes. It is formed through the hydroxylation of cholesterol and is structurally characterized by two hydroxyl groups at the 7 and 25 positions. This compound is notable for its involvement in immune regulation and cellular signaling, particularly as an agonist for the Epstein-Barr virus-induced G protein-coupled receptor 2 (GPR183), also known as EBI2. The molecular formula of 7,25-dihydroxycholesterol is C27H46O3, with a molecular weight of 418.65 g/mol .
7,25-Dihydroxycholesterol undergoes various chemical transformations, primarily involving hydroxylation and oxidation reactions. For instance, it can be synthesized from 25-hydroxycholesterol through enzymatic processes that involve the action of specific hydroxylases. In particular, human diploid fibroblasts have been shown to convert 25-hydroxycholesterol into 7,25-dihydroxycholesterol, which can also be influenced by glucocorticoids like dexamethasone .
Additionally, this compound can interact with other oxysterols in metabolic pathways, participating in reactions that modulate cholesterol metabolism and homeostasis .
The biological activity of 7,25-dihydroxycholesterol is multifaceted. It acts as a potent agonist for GPR183, influencing the migration and localization of immune cells such as B and T lymphocytes . This property suggests its role in immune responses and inflammation. Studies have demonstrated that the compound can induce an inflammatory response characterized by macrophage influx when administered in vivo . Furthermore, it has been implicated in modulating cytokine production and influencing immune cell behavior during inflammatory processes .
Synthesis of 7,25-dihydroxycholesterol can be achieved through several methods:
- Enzymatic Hydroxylation: This is the most common method where enzymes such as cytochrome P450 hydroxylases catalyze the addition of hydroxyl groups to cholesterol or its derivatives.
- Chemical Synthesis: Laboratory methods involving
7,25-Dihydroxycholesterol has several applications in research and potential therapeutic areas:
- Immunology: Due to its role as a GPR183 agonist, it is studied for its effects on immune cell migration and function.
- Cholesterol Metabolism Studies: It serves as a model compound to understand cholesterol metabolism and the effects of oxysterols on cellular processes.
- Inflammation Research: Its ability to induce inflammatory responses makes it a candidate for studying inflammatory diseases and potential treatments .
Several compounds share structural similarities with 7,25-dihydroxycholesterol. Here are some notable examples:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 25-Hydroxycholesterol | Hydroxyl group at position 25 | Immunosuppressive properties |
| 27-Hydroxycholesterol | Hydroxyl group at position 27 | Involved in bile acid synthesis |
| 7-Hydroxycholesterol | Hydroxyl group at position 7 | Exhibits anti-tumor activity |
| 7-Keto-cholesterol | Ketone group at position 7 | Precursor for various steroid hormones |
Uniqueness of 7,25-Dihydroxycholesterol:
- The combination of hydroxyl groups at both the 7 and 25 positions gives this compound unique biological functions not fully shared by its analogs.
- Its specific role as an agonist for GPR183 distinguishes it from other oxysterols that may not interact with this receptor.








